

4-Benzylpiperidine-1-carboxamidinium Acetate: A Technical Guide for Early Drug Discovery

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Compound of Interest

Compound Name: 4-Benzylpiperidine-1-carboxamidinium acetate

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential applications and evaluation strategies for **4-Benzylpiperidine-1-carboxamidinium acetate** in the context of early-stage drug discovery. While direct experimental data for this specific compound is limited in publicly available literature, this document synthesizes information from closely related analogues to present a hypothetical framework for its investigation. The guide covers potential biological targets, proposed mechanisms of action, detailed experimental protocols for synthesis and biological evaluation, and a structured approach to data analysis. The core structure, combining a 4-benzylpiperidine moiety with a carboxamidinium (guanidinium) group, suggests a rich potential for interacting with a variety of biological targets, particularly within the central nervous system and in antimicrobial applications. This document is intended to serve as a foundational resource for researchers initiating projects involving this or structurally similar compounds.

Introduction

The confluence of a 4-benzylpiperidine scaffold and a guanidine functional group in **4-Benzylpiperidine-1-carboxamidinium acetate** presents an intriguing starting point for drug discovery. The 4-benzylpiperidine motif is a well-established pharmacophore found in numerous centrally acting agents, including dopamine, serotonin, and norepinephrine

transporter inhibitors, as well as ligands for sigma and opioid receptors.[1][2][3][4][5] The guanidinium group, a strong base that is protonated at physiological pH, is known to participate in key hydrogen bonding interactions with biological targets and is a feature of many antimicrobial and cardiovascular drugs.

This guide outlines a hypothetical early-stage discovery workflow for **4-Benzylpiperidine-1-carboxamidinium acetate**, from synthesis and characterization to a tiered biological screening cascade.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of a lead compound is critical for its development. The following table summarizes the predicted and known properties of 4-Benzylpiperidine-1-carboxamidinium and its acetate salt.

Property	Value	Source
Molecular Formula	C ₁₃ H ₁₉ N ₃ (base)	PubChem
Molecular Weight	217.31 g/mol (base)	PubChem
XLogP3	2.2	PubChem
Hydrogen Bond Donor Count	2	PubChem
Hydrogen Bond Acceptor Count	3	PubChem
pKa (predicted)	~12.5 (guanidinium group)	ChemAxon
Solubility	Predicted to be higher for the acetate salt	Inferred

Synthesis

A plausible synthetic route to **4-Benzylpiperidine-1-carboxamidinium acetate** is outlined below, based on established methods for the guanylation of secondary amines.

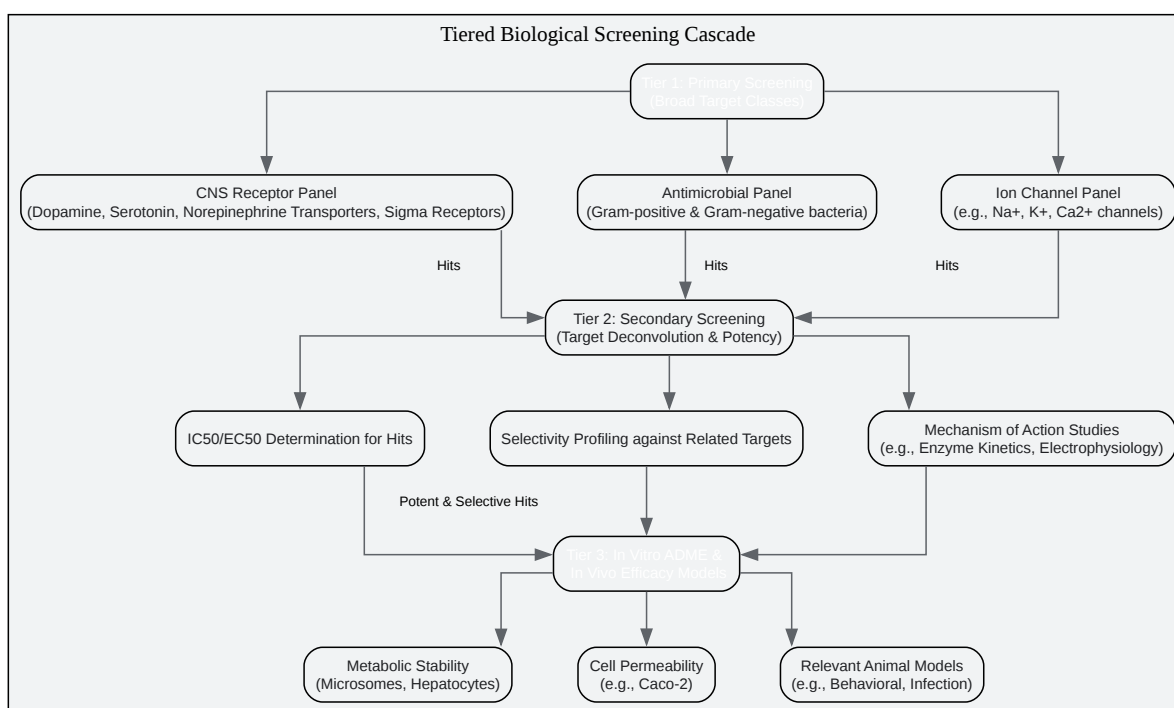
Figure 1: Proposed synthetic workflow for **4-Benzylpiperidine-1-carboxamidinium Acetate**.

Experimental Protocol: Synthesis of **4-Benzylpiperidine-1-carboxamidine Acetate**

- **Guanylation:** To a solution of 4-benzylpiperidine (1.0 eq) in dichloromethane (DCM) is added N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 eq). The reaction mixture is stirred at room temperature for 16 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the Boc-protected guanidine intermediate.
- **Deprotection:** The Boc-protected intermediate is dissolved in DCM, and trifluoroacetic acid (TFA, 5.0 eq) is added dropwise at 0°C. The reaction is allowed to warm to room temperature and stirred for 4 hours. The solvent and excess TFA are removed under reduced pressure.
- **Salt Formation:** The crude product is dissolved in a minimal amount of methanol, and acetic acid (1.1 eq) is added. The solution is concentrated, and the resulting solid is triturated with diethyl ether to afford **4-Benzylpiperidine-1-carboxamidine acetate** as a white solid.

Biological Evaluation

Based on the structural motifs present in **4-Benzylpiperidine-1-carboxamidine acetate**, a tiered screening approach is recommended to elucidate its biological activity.



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Figure 2: A tiered screening cascade for the biological evaluation of **4-Benzylpiperidine-1-carboxamide Acetate**.

Hypothetical Primary Screening Data

The following table presents hypothetical primary screening data for **4-Benzylpiperidine-1-carboxamide acetate** against a panel of CNS targets. Data is presented as percent inhibition at a single concentration (e.g., 10 μ M).

Target	% Inhibition @ 10 μ M
Dopamine Transporter (DAT)	85%
Serotonin Transporter (SERT)	45%
Norepinephrine Transporter (NET)	92%
Sigma-1 Receptor	78%
Sigma-2 Receptor	65%

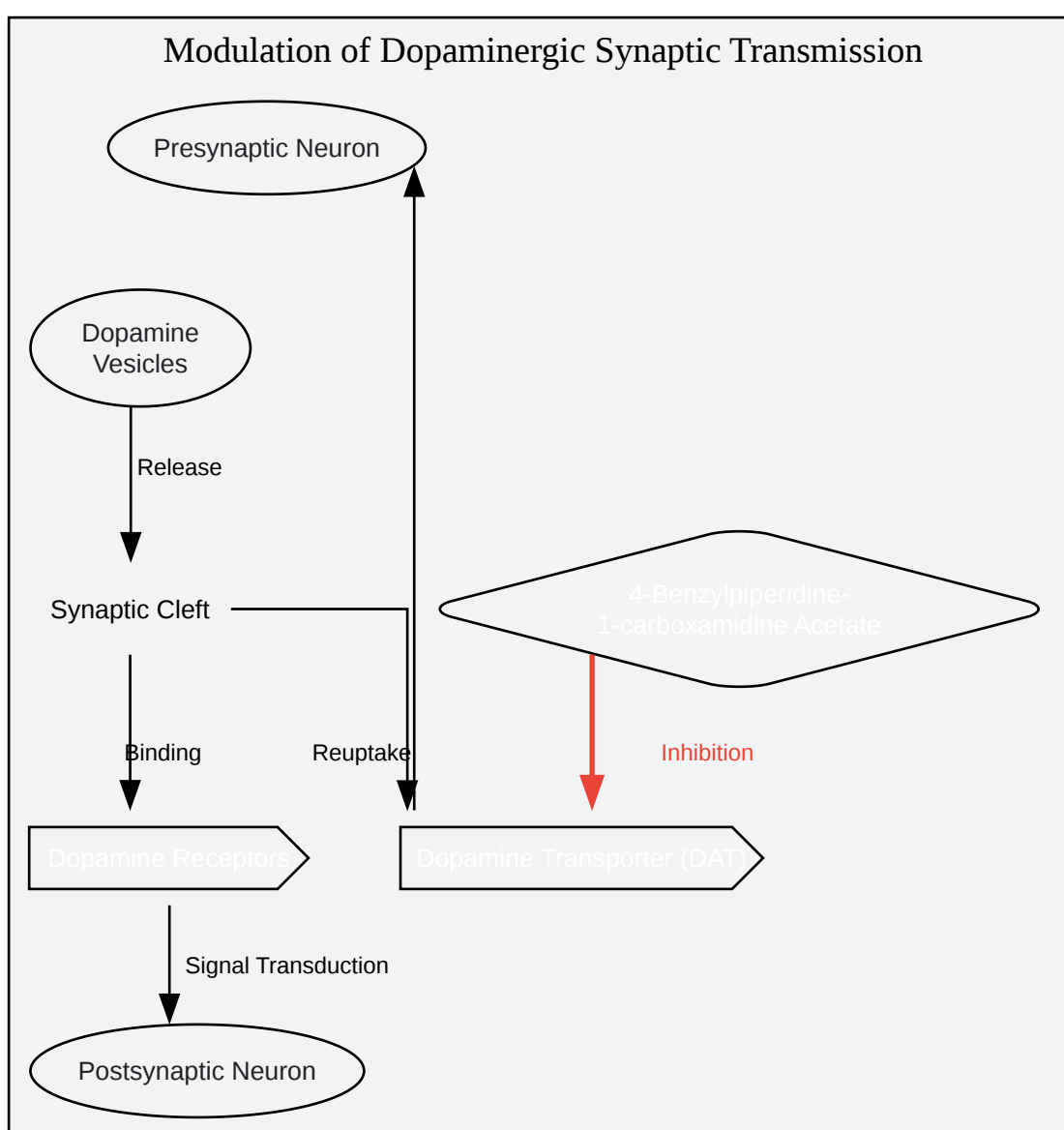
Experimental Protocol: Radioligand Binding Assay for DAT

- Membrane Preparation: Membranes from cells stably expressing the human dopamine transporter (hDAT) are prepared by homogenization and centrifugation.
- Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
- Radioligand: [3 H]-WIN 35,428 (a potent DAT inhibitor).
- Procedure:
 - In a 96-well plate, add 25 μ L of assay buffer.
 - Add 25 μ L of **4-Benzylpiperidine-1-carboxamide acetate** at various concentrations.
 - Add 25 μ L of [3 H]-WIN 35,428 (final concentration \sim 1 nM).
 - Add 125 μ L of hDAT-expressing cell membranes (10-20 μ g protein).
 - Incubate at room temperature for 1 hour.
 - Harvest onto a GF/B filter plate using a cell harvester.
 - Wash the filters three times with ice-cold assay buffer.
 - Add scintillation cocktail and count radioactivity using a scintillation counter.

- **Data Analysis:** Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., 10 μ M GBR 12909). Specific binding is calculated by subtracting non-specific binding from total binding. IC₅₀ values are determined by non-linear regression analysis.

Potential Signaling Pathways

Given the hypothetical activity at monoamine transporters, **4-Benzylpiperidine-1-carboxamide acetate** could modulate neurotransmitter signaling in the synapse.



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Figure 3: Hypothetical mechanism of action at the dopaminergic synapse.

Conclusion and Future Directions

4-Benzylpiperidine-1-carboxamidinium acetate represents a promising, yet underexplored, chemical scaffold for early-stage drug discovery. The synthesis is feasible through established chemical transformations, and a tiered screening approach can efficiently identify its primary biological targets. Based on the activities of structurally related compounds, this molecule warrants investigation for its potential as a modulator of CNS targets and as an antimicrobial agent. Future work should focus on the synthesis of analogues to establish a clear structure-activity relationship (SAR), followed by in-depth pharmacological characterization of the most promising candidates. In vitro ADME-Tox profiling will also be crucial in guiding the selection of compounds for further in vivo evaluation.

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